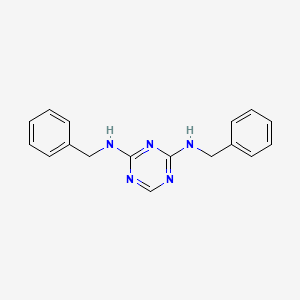
N~2~,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of N2,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine consists of a triazine ring substituted with two benzyl groups at the N2 and N4 positions, and two amino groups at the 2 and 4 positions of the triazine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanoguanidine with benzylamine under acidic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino groups of cyanoguanidine are replaced by benzyl groups. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, which facilitates the formation of the triazine ring.
Industrial Production Methods
In an industrial setting, the production of N2,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine can be scaled up using a continuous flow reactor. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
化学反应分析
Types of Reactions
N~2~,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or other reduced derivatives.
科学研究应用
N~2~,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antiproliferative agent against certain cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.
Industry: It is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of N2,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. For example, in cancer cells, the compound has been shown to induce apoptosis through the activation of caspases and the disruption of mitochondrial function . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interacts with key proteins involved in cell proliferation and survival.
相似化合物的比较
N~2~,N~4~-Dibenzyl-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:
6,N~2~-Diaryl-1,3,5-triazine-2,4-diamines: These compounds have similar structures but different substituents at the N2 and N4 positions.
Propazine: A triazine herbicide with different substituents, used in agriculture.
Simazine: Another triazine herbicide with different substituents, also used in agriculture.
属性
CAS 编号 |
70927-95-6 |
|---|---|
分子式 |
C17H17N5 |
分子量 |
291.35 g/mol |
IUPAC 名称 |
2-N,4-N-dibenzyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H17N5/c1-3-7-14(8-4-1)11-18-16-20-13-21-17(22-16)19-12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H2,18,19,20,21,22) |
InChI 键 |
DBKXEPARMIKELO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC=N2)NCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


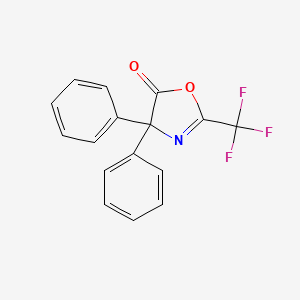
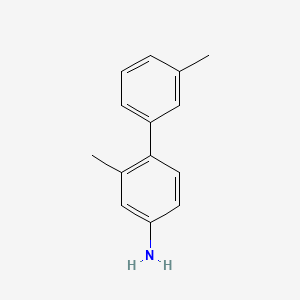
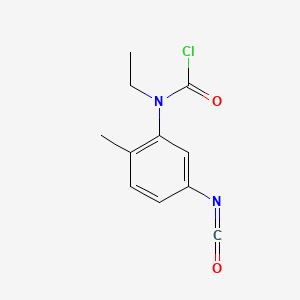
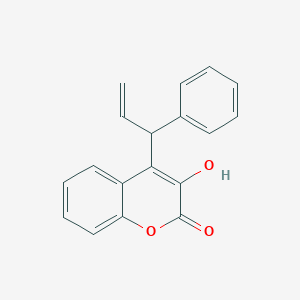


![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile](/img/structure/B14458841.png)

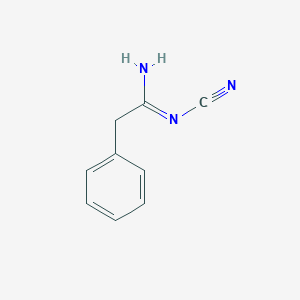
![Bis[(4-methoxyphenyl)methyl]tetrasulfane](/img/structure/B14458861.png)
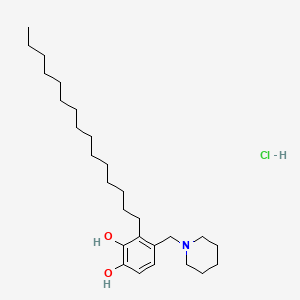

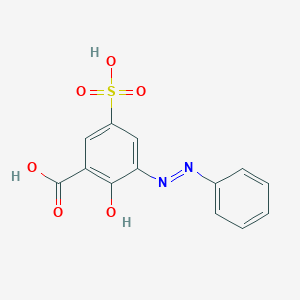
![Methanesulfonic acid, [(4-methylphenyl)amino]-](/img/structure/B14458879.png)
